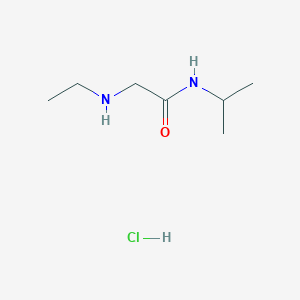

2-(ethylamino)-N-isopropylacetamide hydrochloride

CAS No.: 1172936-82-1

Cat. No.: VC3352268

Molecular Formula: C7H17ClN2O

Molecular Weight: 180.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1172936-82-1 |

|---|---|

| Molecular Formula | C7H17ClN2O |

| Molecular Weight | 180.67 g/mol |

| IUPAC Name | 2-(ethylamino)-N-propan-2-ylacetamide;hydrochloride |

| Standard InChI | InChI=1S/C7H16N2O.ClH/c1-4-8-5-7(10)9-6(2)3;/h6,8H,4-5H2,1-3H3,(H,9,10);1H |

| Standard InChI Key | LUUQURSMTHOCMW-UHFFFAOYSA-N |

| SMILES | CCNCC(=O)NC(C)C.Cl |

| Canonical SMILES | CCNCC(=O)NC(C)C.Cl |

Introduction

Chemical Identity and Structural Characteristics

2-(ethylamino)-N-isopropylacetamide hydrochloride is a hydrochloride salt of the parent compound 2-(ethylamino)-N-(propan-2-yl)acetamide. It has a registered PubChem CID of 43810412 and was initially added to the database on July 21, 2009, with the most recent modification recorded on April 5, 2025 . The parent compound has a PubChem CID of 2113072 .

The compound features an ethylamino group attached to an acetamide moiety with an isopropyl substituent. The hydrochloride portion indicates it exists as a salt form, which typically enhances stability and solubility characteristics compared to the free base. The molecular structure contains two nitrogen atoms - one as part of the ethylamino group and another within the amide functional group .

Structural Representation

The 2D chemical structure reveals the core glycine derivative with ethyl and isopropyl substituents on the respective nitrogen atoms. The compound's basic skeleton consists of a modified glycine structure where the amino group bears an ethyl substituent, and the carboxyl group forms an amide bond with isopropylamine .

Nomenclature and Identifiers

Systematic Naming

The compound is systematically identified through various nomenclature systems. According to IUPAC naming conventions, it is designated as 2-(ethylamino)-N-propan-2-ylacetamide;hydrochloride . This systematic name precisely describes the compound's structure, indicating the ethylamino group at position 2, the acetamide backbone, and the propan-2-yl (isopropyl) substituent on the amide nitrogen.

Alternative Names and Registry Numbers

The compound is known by several synonyms, which are listed in Table 1 below:

Table 1: Synonyms and Registry Numbers for 2-(ethylamino)-N-isopropylacetamide hydrochloride

| Synonym/Identifier | Value |

|---|---|

| Registry Number | 1172936-82-1 |

| Systematic Name | 2-(ethylamino)-N-(propan-2-yl)acetamide hydrochloride |

| Alternative Name 1 | 2-(ethylamino)-N-isopropylacetamide hydrochloride |

| Alternative Name 2 | 2-(ethylamino)-N-propan-2-ylacetamide;hydrochloride |

| Alternative Name 3 | 2-(Ethylamino)-n-isopropylacetamide, HCl |

| InChI | InChI=1S/C7H16N2O.ClH/c1-4-8-5-7(10)9-6(2)3;/h6,8H,4-5H2,1-3H3,(H,9,10);1H |

| InChIKey | LUUQURSMTHOCMW-UHFFFAOYSA-N |

These identifiers are crucial for unambiguous database searching and cross-referencing across chemical repositories and literature .

Biochemical Representation

In biochemical contexts, the compound can be represented using condensed notation. The IUPAC condensed form is documented as Et-Gly-NHiPr.HCl, with a sequence designation of "G" . This representation highlights its relationship to glycine (G), modified with ethyl and isopropyl groups at the respective nitrogen atoms, and present as a hydrochloride salt.

Physical and Chemical Properties

The physical and chemical properties of 2-(ethylamino)-N-isopropylacetamide hydrochloride provide crucial insights into its behavior under different conditions and its potential applications.

Structural Features

The compound contains several key functional groups that define its chemical behavior:

-

Amide group: Contributes to hydrogen bonding capabilities and affects solubility

-

Secondary amine (ethylamino group): Provides a site for potential hydrogen bonding and reactivity

-

Isopropyl group: Contributes hydrophobicity

-

Hydrochloride salt: Typically enhances water solubility compared to the free base

These structural features suggest that the compound would likely demonstrate moderate water solubility, potential for hydrogen bonding interactions, and certain reactivity at the amine functional group.

Analytical Considerations

Identification Methods

For analytical identification of 2-(ethylamino)-N-isopropylacetamide hydrochloride, several methods would typically be employed:

-

Spectroscopic methods: NMR, IR, and mass spectrometry

-

Chromatographic techniques: HPLC, GC-MS

-

Chemical identifiers: InChI (InChI=1S/C7H16N2O.ClH/c1-4-8-5-7(10)9-6(2)3;/h6,8H,4-5H2,1-3H3,(H,9,10);1H) and InChIKey (LUUQURSMTHOCMW-UHFFFAOYSA-N)

These methods would provide confirmation of the compound's identity through multiple complementary techniques.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume